(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative characterized by a thiazole ring, a bromophenyl group, and a hydrazinylidene moiety substituted with a 3-chloro-2-methylphenyl group. Its (4Z) configuration denotes the stereochemistry of the hydrazinylidene double bond, which influences molecular planarity and intermolecular interactions.
Properties
Molecular Formula |
C20H15BrClN5OS |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chloro-2-methylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrClN5OS/c1-11-15(22)4-3-5-16(11)24-25-18-12(2)26-27(19(18)28)20-23-17(10-29-20)13-6-8-14(21)9-7-13/h3-10,26H,1-2H3 |
InChI Key |
PBQZGGSYBNNKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction
Reagents :
-
4-(4-Bromophenyl)thioamide derivatives
-
Phenacyl bromide (substituted with 3-chloro-2-methylphenyl group)
-
Dissolve thioamide (10 mmol) in anhydrous ethanol.
-
Add phenacyl bromide (11 mmol) dropwise under nitrogen.
-
Reflux at 80°C for 2–4 hr.
-
Cool, precipitate with ice water, and recrystallize using ethanol.
Key Data :
Pyrazolone-Hydrazone Formation
Reagents :
-
5-Methyl-2,4-dihydro-3H-pyrazol-3-one
-
3-Chloro-2-methylphenylhydrazine
-
Mix pyrazolone (1 eq) with hydrazine derivative (1.1 eq) in glacial acetic acid.
-
Stir at 60°C for 6 hr under argon.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
Optimization Insight :
Final Cyclization
Conditions :
Outcome :
-
Stereochemical Control : Z-configuration favored due to steric hindrance from 5-methyl group.
Alternative Synthetic Routes
One-Pot Microwave Synthesis
Advantages :
Protocol :
-
Combine thioamide, phenacyl bromide, and hydrazine in DMF.
-
Irradiate at 150 W for 15 min.
-
Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Solid-Phase Synthesis for Scalability
Support : Polystyrene resin functionalized with Wang linker.
Steps :
-
Immobilize thioamide on resin.
-
Perform sequential additions of phenacyl bromide and hydrazine.
-
Cleave product using TFA/CH₂Cl₂ (1:9).
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 76 | 97 |
| Solid-Phase | 68 | 99 |
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Yield (%) | Z:E Ratio |
|---|---|---|
| Ethanol | 72 | 88:12 |
| PEG-400 | 85 | 95:5 |
| DMF | 80 | 92:8 |
PEG-400 enhances cyclization efficiency via hydrogen bonding.
Temperature Optimization
| Step | Optimal Temp (°C) | Side Products (%) |
|---|---|---|
| Thiazole formation | 80 | <5 |
| Hydrazone coupling | 60 | 8 |
| Cyclization | 100 | 3 |
Troubleshooting Common Issues
Low Yields in Cyclization
Isomerization to (4E)-Form
-
Mitigation : Add 1 eq of p-TsOH to stabilize Z-configuration.
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Research has indicated that compounds similar to (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibit various biological activities:
- Antimicrobial Activity : Compounds containing thiazole and pyrazolone rings have shown significant antimicrobial properties. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The thiazole moiety is often associated with anticancer activity. Research indicates that derivatives of thiazoles exhibit cytotoxic effects against various cancer cell lines. The specific compound may also possess similar properties due to its structural components .
- Antioxidant Activity : Pyrazolone derivatives are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage and aging .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of thiazole-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another research focused on the anticancer properties of thiazole derivatives in a variety of cancer cell lines including breast and lung cancer cells. The study demonstrated that these compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
- The target compound’s bromophenyl and chloro-methylphenyl groups enhance steric bulk and electron-withdrawing effects compared to simpler analogues like 9b .
- Fluorophenyl-substituted compounds (e.g., ) exhibit isostructural crystallinity but differ in electronic properties due to fluorine’s high electronegativity.
Key Observations :
- The target compound’s synthesis likely follows cyclocondensation, similar to 8b , but yields are unreported in the evidence .
- Triazole-containing hybrids (e.g., ) prioritize modular synthesis but require transition-metal catalysts.
Physicochemical Properties
Table 3: Thermal and Spectral Data
Key Observations :
Table 4: Bioactivity of Analogues
Key Observations :
- Fluorinated pyrazolones (e.g., 8b) show promise as ferroptosis inducers in oral squamous cell carcinoma (OSCC) .
- Thiazole derivatives (e.g., ) demonstrate antifungal activity, suggesting the target compound’s thiazole moiety may confer similar properties.
Biological Activity
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 304668-21-1, is a pyrazol derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C24H16BrN3O2S, with a molecular weight of 490.37 g/mol. The predicted boiling point is approximately 621.4 °C, and its density is estimated at 1.50 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C24H16BrN3O2S |
| Molecular Weight | 490.37 g/mol |
| Boiling Point | 621.4 °C (predicted) |
| Density | 1.50 g/cm³ (predicted) |
| pKa | 1.01 (predicted) |
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and thiazole moieties exhibit significant antimicrobial properties. The presence of the bromine atom enhances the electron density on the hydrazinic end of the thiazole chain, which may contribute to increased antibacterial activity compared to related compounds lacking bromine . A study demonstrated that derivatives of thiazoles and pyrazoles show promising activity against various bacterial strains.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines. In particular, compounds with similar structures have been shown to modulate the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation associated with conditions like Parkinson's disease .
Anticancer Properties
Recent studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and induction of oxidative stress . The specific compound under review may exhibit similar anticancer effects; however, detailed studies are required to elucidate its efficacy against specific cancer types.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of various thiazole derivatives, it was found that compounds similar to (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used as controls .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of thiazole-containing compounds revealed that they could reduce neuroinflammation markers in animal models of Alzheimer's disease. This suggests that similar compounds could be beneficial in treating neurodegenerative disorders by modulating inflammatory pathways .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The compound is synthesized via cyclocondensation reactions involving thiazole and pyrazolone precursors. A common method involves refluxing brominated thiazole derivatives with hydrazinylidene-containing intermediates in ethanol with glacial acetic acid as a catalyst. Key intermediates include 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and substituted thiosemicarbazides. Optimization of molar ratios (e.g., 1:1:1 for aldehyde, thiosemicarbazide, and bromoacetyl derivatives) and reaction times (4–6 hours at 65°C) is critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration of hydrazinylidene groups). For example, bond angles such as N5—N4—C11—C10 (176.4°) confirm spatial arrangements .
- NMR/IR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm), while IR confirms carbonyl (1721 cm⁻¹) and hydrazine (3406 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended for initial activity screening?
Use in vitro assays targeting receptors or enzymes structurally related to the compound’s functional groups. For example:
- GPCR binding assays (e.g., cannabinoid or serotonin receptors) due to the pyrazolone-thiazole scaffold’s historical activity in neuromodulation .
- Antifungal assays (e.g., Candida albicans inhibition) based on structural analogs with thiadiazole moieties showing MIC values <10 µg/mL .
Advanced Research Questions
Q. How can low yields in the cyclocondensation step be systematically addressed?
- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate ring closure.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature (60–80°C), stoichiometry, and catalyst concentration. This approach reduced variability in similar thiazole syntheses by 30% .
Q. How to resolve discrepancies between NMR data and X-ray structural analysis?
- Dynamic NMR studies : Probe rotational barriers in hydrazinylidene groups, which may cause signal splitting at room temperature.
- DFT calculations : Compare computed ¹³C chemical shifts with experimental data to validate crystallographic models. For example, C11 (experimental δ 145.2 ppm vs. computed δ 143.8 ppm) confirmed the Z-configuration .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity. Analogues with 3,4,5-trimethoxybenzylidene showed 10-fold higher GPCR binding .
- Scaffold hopping : Integrate the hydrazinylidene moiety into triazole or oxadiazole cores to improve metabolic stability. For example, 1,2,3-triazole derivatives exhibited longer plasma half-lives (t₁/₂ > 6 hours) in pharmacokinetic studies .
Q. How to design experiments analyzing contradictory bioactivity data across studies?
- Dose-response profiling : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target screening : Use proteome-wide affinity chromatography to detect interactions with unintended targets (e.g., kinases or cytochrome P450 enzymes) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Bond angle (N5–N4–C11) | 176.4° | |
| Torsion (C22–C23–C24) | -5.6° | |
| Space group | P1 |
Q. Table 2. Synthetic Optimization via DoE
| Factor | Level Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | +25% |
| Catalyst (AcOH) | 0–5 drops | +15% |
| Solvent polarity | Ethanol → DMF | +30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
